(-)-12-Hydroxyjasmonic acid

Description

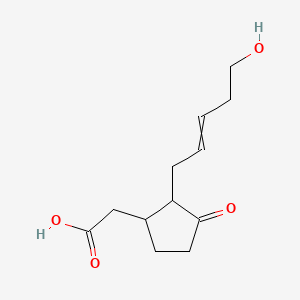

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling (-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid, also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid. Initially identified as a tuber-inducing factor in potato (Solanum tuberosum) leaves, its biological roles are now understood to extend beyond tuberization, encompassing diverse signaling pathways in plants, some of which are independent of the canonical COI1-JAZ co-receptor system. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed methodologies for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the study of plant development, specifically the formation of potato tubers. Researchers investigating the chemical signals responsible for tuber induction isolated this hydroxylated derivative of jasmonic acid from potato leaves. Subsequent studies have revealed its presence in various other plant species.

This compound and its glycosides are now recognized as signaling molecules that can act both in concert with and independently of the well-established jasmonate signaling pathway involving the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This alternative signaling capacity has opened new avenues for research into the complex regulatory networks governing plant growth, development, and stress responses.

Isolation and Purification from Plant Material

The primary natural source for the isolation of this compound has been the leaves of Solanum tuberosum. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation from Solanum tuberosum Leaves

1. Plant Material Extraction:

-

Fresh leaves of Solanum tuberosum are harvested and immediately frozen in liquid nitrogen to quench metabolic processes.

-

The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

The powdered tissue is extracted with a suitable organic solvent, typically methanol or a methanol/ethyl acetate mixture, at a ratio of approximately 10 mL of solvent per gram of tissue.

-

The extraction is performed at 4°C with constant stirring for several hours to ensure efficient extraction of the target compound.

-

The mixture is then filtered to remove solid plant debris, and the filtrate is collected. The extraction process is often repeated to maximize the yield.

2. Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to remove the organic solvent.

-

The resulting aqueous residue is acidified to a pH of approximately 2.5-3.0 with an acid such as hydrochloric acid (HCl).

-

The acidified aqueous phase is then subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate. This compound, being a carboxylic acid, will preferentially partition into the organic phase at acidic pH. This step is repeated multiple times to ensure complete transfer of the compound.

-

The combined organic phases are then washed with brine (saturated NaCl solution) to remove any remaining water and dried over anhydrous sodium sulfate (Na₂SO₄).

3. Purification by Column Chromatography:

-

The dried organic extract is concentrated to dryness and the residue is subjected to column chromatography for purification.

-

A silica gel column is typically used as the stationary phase.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions enriched with this compound from the initial column chromatography are pooled, concentrated, and further purified by preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly employed for this purpose.

-

The mobile phase typically consists of a mixture of acidified water (e.g., with 0.1% formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile. An isocratic or gradient elution can be used to achieve optimal separation.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Experimental Workflow for Isolation and Purification```dot

The Biosynthesis of (-)-12-Hydroxyjasmonic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiotic stresses. The bioactivity of jasmonates is tightly controlled through a complex network of biosynthesis, metabolism, and signaling. A key step in the attenuation of the jasmonate signal is the hydroxylation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile). This technical guide provides an in-depth overview of the biosynthesis of (-)-12-Hydroxyjasmonic acid (12-OH-JA), a critical catabolite in the jasmonate pathway. We will delve into the enzymatic pathways, quantitative data, experimental protocols, and the logical framework of this metabolic process.

Core Biosynthetic Pathways

The formation of this compound is not a de novo biosynthetic pathway but rather a catabolic process that inactivates jasmonates. There are two primary routes for the formation of 12-OH-JA in plants, originating from either jasmonic acid or jasmonoyl-L-isoleucine.

-

Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct hydroxylation of JA at the C-12 position. This reaction is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent oxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[1][2] In Arabidopsis thaliana, this family includes four members (JOX1, JOX2, JOX3, and JOX4) that convert JA to the less active 12-OH-JA.[1][2]

-

Hydroxylation of JA-Ile followed by Hydrolysis: The second major pathway begins with the hydroxylation of the highly bioactive JA-Ile to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This oxidation is catalyzed by cytochrome P450 monooxygenases, primarily CYP94B3 and to a lesser extent CYP94B1 in Arabidopsis. Subsequently, the isoleucine conjugate is cleaved from 12-OH-JA-Ile by amidohydrolases, such as IAR3 and ILL6, to release free 12-OH-JA.[3]

These pathways represent a crucial mechanism for turning over the active jasmonate pool and downregulating jasmonate-dependent defense and developmental responses.

Upstream Jasmonic Acid Biosynthesis

The substrate for 12-OH-JA formation, jasmonic acid, is synthesized via the octadecanoid pathway, which is initiated by the release of α-linolenic acid from chloroplast membranes. A cascade of enzymatic reactions involving 13-lipoxygenase (13-LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) in the chloroplasts produces 12-oxophytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.

Quantitative Data

The biosynthesis of 12-OH-JA is tightly regulated, particularly in response to stimuli such as mechanical wounding. The following tables summarize key quantitative data related to this pathway in Arabidopsis thaliana.

Table 1: Enzyme Kinetic Parameters

Precise Km and Vmax values for the enzymes directly responsible for 12-OH-JA biosynthesis are not extensively reported in the literature. The following data is based on available information and relative activity studies.

| Enzyme | Substrate | Km | Vmax | Notes | Reference |

| 13-LOX4 | α-Linolenic Acid | 5.8 µM | 128 nmol·s⁻¹·mg⁻¹ | Upstream JA biosynthesis enzyme. | [2] |

| IAR3 | JA-Ile | N/A | N/A | ~20-fold more active on JA-Ile than ILL6. ~9-fold more active on JA-Ile than on 12OH-JA-Ile. | [3] |

| ILL6 | JA-Ile | N/A | N/A | Lower activity on JA-Ile compared to IAR3. | [3] |

N/A: Data not available in the reviewed literature.

Table 2: Metabolite Levels in Arabidopsis Leaves After Wounding

Concentrations are approximate and can vary based on experimental conditions.

| Metabolite | Unwounded (pmol/g FW) | 1 hour Post-Wounding (pmol/g FW) | 4 hours Post-Wounding (pmol/g FW) | Reference |

| Jasmonic Acid (JA) | ~5 | ~391 | Decreasing | [3] |

| JA-Isoleucine (JA-Ile) | Undetectable | Peaks around 0.5-1h | Declining | [3] |

| 12-OH-JA | Nearly Undetectable | Increasing | Reaches maximum | [3] |

| 12-OH-JA-Ile | Undetectable | Accumulating | Peaks | [3] |

Table 3: Relative Gene Expression in Arabidopsis Leaves After Wounding

Expression levels are shown as fold change relative to unwounded tissue.

| Gene | Encoded Protein | 1 hour Post-Wounding | 2 hours Post-Wounding | Notes | Reference |

| JOX1-4 | JASMONATE-INDUCED OXYGENASES | Induced | Induced | Expression is induced by JA. | [1] |

| CYP94B3 | JA-Ile-12-hydroxylase | Strongly Induced | Peaks | Expression parallels JA-Ile accumulation. | [3] |

| IAR3 | Amidohydrolase | Induced | Peaks | Wound-responsive expression. | [3] |

| ILL6 | Amidohydrolase | Induced | Peaks | Wound-responsive expression. | [3] |

| ACX1 | Acyl-CoA Oxidase 1 | Induced (Local & Systemic) | Induced | β-oxidation in JA biosynthesis. | [2] |

| KAT2 | 3-ketoacyl-CoA thiolase 2 | Induced (Local & Systemic) | Induced | β-oxidation in JA biosynthesis. | [2] |

Experimental Protocols

Protocol 1: Heterologous Expression of Jasmonate-Metabolizing Enzymes in Pichia pastoris

This protocol provides a general framework for the expression of enzymes like JOXs and CYP450s.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the target gene (e.g., AtJOX2 or AtCYP94B3) from Arabidopsis thaliana cDNA.

- Clone the amplified fragment into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the protein.

2. Transformation of P. pastoris

- Linearize the expression vector containing the gene of interest.

- Transform the linearized plasmid into a suitable P. pastoris strain (e.g., X-33) by electroporation.

- Select for positive transformants on YPDS plates containing Zeocin.

3. Expression Screening and Optimization:

- Inoculate single colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.

- Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY).

- Optimize expression conditions by varying methanol concentration, temperature, and induction time.[4][5]

4. Protein Purification or Microsome Preparation:

- For secreted proteins, harvest the culture supernatant.

- For intracellular or membrane-bound proteins (like CYP450s), harvest the cells, lyse them, and prepare microsomal fractions by differential centrifugation.

Protocol 2: In Vitro Enzyme Activity Assay

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

- For JOX assays, include co-factors such as 2-oxoglutarate, Fe(II)SO₄, and ascorbate.

- For CYP450 assays, the reaction mixture should contain NADPH.

- For amidohydrolase assays, a simple buffer is usually sufficient.

2. Enzyme Reaction:

- Add the purified enzyme or microsomal preparation to the reaction mixture.

- Initiate the reaction by adding the substrate (e.g., JA, JA-Ile, or 12-OH-JA-Ile).

- Incubate at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding a quenching solution (e.g., an acidic solvent).

- Extract the reaction products using an organic solvent like diethyl ether or ethyl acetate.

4. Product Analysis:

- Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

- Analyze the products by LC-MS/MS to identify and quantify the formation of 12-OH-JA or 12-OH-JA-Ile.

Protocol 3: Quantification of Jasmonates in Plant Tissues by UPLC-MS/MS

This protocol is adapted from high-sensitivity methods for phytohormone analysis.[6][7][8]

1. Sample Preparation:

- Harvest plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder.

2. Extraction:

- Extract the powdered tissue with a cold solvent mixture, typically containing methanol, isopropanol, and acetic acid.[8]

- Include internal standards (e.g., deuterated JA and JA-Ile) for accurate quantification.

- Sonicate and incubate the samples on ice to ensure complete extraction.

- Centrifuge to pellet cell debris and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Pass the crude extract through a mixed-mode SPE cartridge to remove interfering compounds.[6]

- Elute the jasmonates with an appropriate solvent.

4. UPLC-MS/MS Analysis:

- Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

- Inject the sample into a UPLC system coupled to a tandem mass spectrometer.

- Use a reverse-phase C18 column for chromatographic separation.

- Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

- Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each jasmonate.

Mandatory Visualizations

Caption: Overview of the upstream jasmonic acid biosynthesis pathway.

digraph "12_OH_JA_Formation" { graph [splines=true, nodesep=0.5, ranksep=1.2, width=7.6, dpi=72]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];"JA" [label="Jasmonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JA_Ile" [label="JA-Isoleucine\n(Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "12_OH_JA_Ile" [label="12-OH-JA-Isoleucine"]; "12_OH_JA" [label="this compound\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"JA" -> "JA_Ile" [label="JAR1"]; "JA" -> "12_OH_JA" [label="JOXs\n(JOX1-4)"];

"JA_Ile" -> "12_OH_JA_Ile" [label="CYP94B3\nCYP94B1"]; "12_OH_JA_Ile" -> "12_OH_JA" [label="Amidohydrolases\n(IAR3, ILL6)"]; }

Caption: The two primary pathways for this compound formation.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6, dpi=72]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];"Gene_Identification" [label="Candidate Gene Identification\n(e.g., from transcriptomics)"]; "Cloning_Expression" [label="Cloning into Expression Vector\n(e.g., pPICZα A)"]; "Transformation" [label="Transformation into Host\n(e.g., Pichia pastoris)"]; "Protein_Production" [label="Inducible Protein Expression\nand Purification/Microsome Prep"]; "Enzyme_Assay" [label="In Vitro Enzyme Assay\nwith Substrate (JA or JA-Ile)"]; "Product_Analysis" [label="Product Identification & Quantification\n(LC-MS/MS)"]; "Kinetic_Analysis" [label="Determination of Kinetic Parameters\n(Km, Vmax)"];

"Gene_Identification" -> "Cloning_Expression"; "Cloning_Expression" -> "Transformation"; "Transformation" -> "Protein_Production"; "Protein_Production" -> "Enzyme_Assay"; "Enzyme_Assay" -> "Product_Analysis"; "Product_Analysis" -> "Kinetic_Analysis"; }

Caption: A typical workflow for the characterization of jasmonate-metabolizing enzymes.

Conclusion

The biosynthesis of this compound via the hydroxylation of jasmonic acid and JA-isoleucine is a fundamental process for the attenuation of jasmonate signaling in plants. The enzymes involved, particularly the JOX and CYP94 families, represent key control points in this pathway. Understanding the kinetics and regulation of these enzymes is crucial for elucidating how plants fine-tune their responses to environmental cues. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating jasmonate metabolism and its role in plant physiology and defense, with potential applications in crop improvement and the development of novel plant protectants.

References

- 1. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene-Specific Involvement of β-Oxidation in Wound-Activated Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein expression in Pichia pastoris: recent achievements and perspectives for heterologous protein production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

An In-Depth Technical Guide to (-)-12-Hydroxyjasmonic Acid: Structure, Properties, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a hydroxylated derivative of jasmonic acid (JA), a well-established phytohormone critical to plant development and defense. Initially identified as a tuber-inducing factor in potato species, 12-OH-JA was long considered an inactive catabolite of JA.[1][2][3] However, emerging research has unveiled its distinct biological activities and signaling pathways, independent of the canonical jasmonate receptor machinery, positioning it as a molecule of significant interest in plant biology and potentially in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, signaling mechanisms, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is an oxylipin, characterized by a cyclopentanone ring with two side chains: a carboxymethyl group and a hydroxylated pentenyl group. The stereochemistry of the naturally occurring, bioactive form is crucial for its function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[4] |

| Synonyms | This compound, 12-OH-JA, Tuberonic acid, (1R,2R)-12-Hydroxyjasmonic acid[5] |

| Molecular Formula | C₁₂H₁₈O₄[4] |

| Molecular Weight | 226.27 g/mol [4] |

| Exact Mass | 226.1205 g/mol [5] |

| CAS Number | 140631-27-2[4] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6] Slightly soluble in Methanol.[7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| Mass Spectrometry (LC-ESI-QTOF) | Precursor Type: [M-H]⁻ Precursor m/z: 225.1129 Major Fragments (m/z): 180.9120, 225.1143, 135.8991, 133.6028, 156.8918[4] |

| ¹H NMR | Detailed experimental data with peak assignments is not consistently available in the reviewed literature. |

| ¹³C NMR | Detailed experimental data with peak assignments is not consistently available in the reviewed literature. |

| Infrared (IR) | Detailed experimental data is not consistently available in the reviewed literature. |

Biological Activities and Signaling Pathways

This compound exhibits a fascinating duality in its biological function. While it can be an intermediate in the catabolism of the highly active jasmonoyl-L-isoleucine (JA-Ile), it also possesses unique bioactivities that are independent of the canonical JA signaling pathway.

Regulation of Plant Growth and Development

-

Tuber Induction: 12-OH-JA was first isolated as a tuber-inducing substance from potato (Solanum tuberosum) leaves.[1][2] This activity highlights its role in regulating plant storage organ formation.

-

Leaf Movement: In the nyctinastic plant Samanea saman, 12-OH-JA and its glucoside (12-O-Glc-JA) act as leaf-closing factors.[8][9] This activity is highly specific and is not induced by other jasmonates like JA or JA-Ile, pointing to a distinct perception mechanism.[1][10]

Role in Plant Defense

While often viewed as an inactivation product of JA, which is a key defense hormone, 12-OH-JA is involved in fine-tuning defense responses. Its formation can be induced by wounding and application of methyljasmonate.[2][3]

Dual Signaling Pathways

The canonical signaling pathway for jasmonates involves the perception of JA-Ile by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins. This interaction leads to the degradation of JAZ repressors and the activation of defense and developmental gene expression.[11][12]

This compound and its derivatives can function through two distinct routes:

-

COI1-JAZ-Dependent Pathway: The isoleucine conjugate, 12-OH-JA-Ile, can weakly interact with the COI1-JAZ co-receptor complex to elicit a subset of jasmonate responses.[8][13] This suggests it acts as an attenuated hormone, modulating the intensity of the primary JA-Ile signal.

-

COI1-JAZ-Independent Pathway: The leaf-closing activity of 12-OH-JA and its glucoside in Samanea saman is completely independent of the COI1-JAZ module.[1][10][14] This strongly indicates the existence of a separate, as-yet-uncharacterized receptor and signaling cascade for these hydroxylated jasmonates. This pathway is thought to involve rapid changes in ion fluxes, specifically potassium, across motor cell membranes.[1]

Experimental Protocols

Detailed experimental data is crucial for the synthesis, isolation, and characterization of this compound.

Synthesis of this compound

While several studies report the use of synthesized (-)-12-OH-JA, a detailed, reproducible protocol is often cited from earlier works. One key reference points to a multi-step chemical synthesis process.[1] A generalized workflow for such a synthesis is outlined below.

A specific reported synthesis involves using a chiral tricyclic lactone as the starting material, proceeding through a tandem retro-Diels-Alder-ene reaction as a key step, followed by several additional reaction steps to yield the final product.[15]

Isolation from Natural Sources (e.g., Solanum tuberosum)

This compound can be isolated from plant tissues, such as potato leaves. The general procedure involves extraction, partitioning, and chromatographic purification.

Protocol Outline:

-

Homogenization: Fresh plant material (e.g., 50 g of potato leaves) is homogenized in an ice-cold extraction buffer (e.g., 100 mL of 50 mM phosphate buffer, pH 7.5) using a mortar and pestle.[16]

-

Clarification: The homogenate is centrifuged (e.g., 12,000 rpm for 15 min at 4°C) to remove cell debris. The supernatant is collected as the crude extract.[16]

-

Solvent Partitioning: The aqueous crude extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate) to extract semi-polar metabolites, including jasmonates. The organic phase is collected and concentrated under reduced pressure.

-

Chromatographic Purification: The concentrated organic extract is subjected to one or more stages of chromatography for purification.

-

Solid-Phase Extraction (SPE): A preliminary cleanup step using a C18 SPE cartridge can remove highly polar and non-polar interfering compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column, eluting with a gradient of acetonitrile in water (often with a formic acid modifier). Fractions are collected and monitored by UV detection or mass spectrometry.

-

-

Structure Verification: The purified compound is identified and characterized using mass spectrometry and NMR spectroscopy.

Bioassay: Samanea saman Leaf-Closing Assay

This bioassay is highly specific for detecting the activity of 12-OH-JA and its derivatives.[1][17]

Materials:

-

Samanea saman seedlings (conditioned to a 16/8-h light-dark cycle).

-

Test compounds (e.g., (-)-12-OH-JA) dissolved in water or a suitable solvent.

-

Control solution (water or solvent vehicle).

-

Petri dishes or small vials.

-

Camera for time-lapse imaging.

Procedure:

-

Preparation of Pinnae: A pinna (a section of the compound leaf) containing secondary and tertiary pulvini (the motor organs at the base of leaflets) is excised from a healthy S. saman seedling.

-

Acclimation: The excised pinna is placed in water and allowed to continue its natural opening-closing rhythm for at least one light-dark cycle.

-

Application of Test Compound: At a specific time in the light cycle (e.g., 4 hours into the second light period), the base of the pinna is placed in the test solution (e.g., 500 µM (-)-12-OH-JA) or control solution.[1]

-

Observation: The angle of the leaflets is monitored and recorded over several hours. A positive result is the premature closing (folding) of the leaflets compared to the control. The response can be quantified by measuring the angle between the leaflets at set time points.[1]

Conclusion

This compound has evolved from being classified as a simple metabolic byproduct to a signaling molecule with specific and important functions in plant biology. Its ability to act both in concert with and independently of the canonical COI1-JAZ pathway underscores the complexity of phytohormone signaling. The COI1-JAZ-independent pathway, in particular, represents a promising area for future research to identify novel hormone receptors and signaling components. For researchers in drug discovery, the unique bioactivities and specific signaling cascades of 12-OH-JA may offer new targets for developing compounds that can modulate biological processes in a highly specific manner. Further elucidation of its spectroscopic properties and refinement of synthesis and isolation protocols will be essential to advancing research into this multifaceted molecule.

References

- 1. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyjasmonic acid | C12H18O4 | CID 5497122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. 12-Hydroxyjasmonic acid | CAS:140631-27-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0039964) [hmdb.ca]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Molecular Mechanism Underlying the Synergetic Effect of Jasmonate on Abscisic Acid Signaling during Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. glpbio.com [glpbio.com]

- 15. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 16. Isolation and characterization of peroxidase from potato leaves Solanum tuberosum: Application in glucose diagnostic kit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Natural Occurrence of (-)-12-Hydroxyjasmonic Acid in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid, a naturally occurring oxylipin, is a hydroxylated derivative of jasmonic acid, a well-established phytohormone involved in a myriad of plant developmental processes and defense responses. First identified as "tuberonic acid" for its role in potato tuber formation, the scope of its biological functions and its prevalence across the plant kingdom are areas of expanding research.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant species, its quantitative levels, detailed experimental protocols for its analysis, and an exploration of its signaling pathways. This document is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and utilize this multifaceted signaling molecule.

Natural Occurrence and Quantitative Data

This compound and its glycosides have been identified in a diverse range of plant species, highlighting its widespread, albeit often stress-induced, presence. Its endogenous levels can fluctuate significantly based on the plant species, tissue type, developmental stage, and in response to various biotic and abiotic stimuli.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Tissue | Treatment/Condition | Concentration of this compound (12-OH-JA) | Analytical Method |

| Solanum lycopersicum (Tomato) | Leaves | Unwounded (Wild-Type) | ~230 pmol/g fresh weight | LC-MS/MS |

| Solanum lycopersicum (Tomato) | Leaves | Wounded (Wild-Type, 40 min) | ~1380 pmol/g fresh weight (6-fold increase) | LC-MS/MS |

| Solanum lycopersicum (Tomato) | Leaves | Unwounded (OPR3-RNAi) | Similar to unwounded wild-type | LC-MS/MS |

| Solanum lycopersicum (Tomato) | Leaves | Wounded (OPR3-RNAi, 40 min) | No significant increase | LC-MS/MS |

| Nicotiana tabacum (Tobacco) | Leaves | Control | Undetectable | Not specified |

| Nicotiana tabacum (Tobacco) | Leaves | Insect Damage (12 h) | Significantly elevated | Not specified |

| Nicotiana tabacum (Tobacco) | Leaves | JAME Treatment | Dramatically increased | Not specified |

| Arabidopsis thaliana | Leaves | Unstressed | Nearly undetectable | Not specified |

| Arabidopsis thaliana | Leaves | Wounded (4 h) | Maximal levels reached | Not specified |

| Solanum tuberosum (Potato) | Leaves | Not specified | Identified, but quantitative data not readily available in cited literature. First isolated from this species. | Not specified |

| Solanum demissum | Not specified | Not specified | Identified, but quantitative data not readily available in cited literature. | Not specified |

| Samanea saman | Not specified | Not specified | Identified, but quantitative data not readily available in cited literature. | Not specified |

Experimental Protocols

The accurate quantification of this compound in plant tissues requires sensitive and specific analytical methods due to its low endogenous concentrations and the complexity of the plant matrix. The most commonly employed techniques are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Protocol 1: Quantification of this compound using UPLC-MS/MS

This protocol is a synthesized methodology based on best practices described in the literature.

1. Sample Preparation and Extraction:

-

Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

-

Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or a mixture of methanol:isopropanol:acetic acid).

-

For absolute quantification, add a known amount of a stable isotope-labeled internal standard, such as [²H₆]-JA, at this stage. Note that a specific labeled standard for 12-OH-JA is ideal but not always commercially available.

-

Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

2. Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 20% methanol) to remove interfering compounds.

-

Elute the jasmonates with a more polar solvent, such as 60-100% methanol. The exact percentage may need optimization depending on the specific cartridge and plant matrix.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

-

Chromatography:

- Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over several minutes to separate the compounds of interest.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL.

-

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for jasmonates.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions: Specific precursor-to-product ion transitions for 12-hydroxyjasmonic acid and the internal standard must be determined by direct infusion of standards. For 12-OH-JA, a common transition is m/z 225 -> 59.[1]

4. Data Analysis:

-

Create a standard curve using authentic this compound of known concentrations.

-

Quantify the endogenous levels in the plant samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol requires derivatization to increase the volatility of the analyte.

1. Sample Preparation, Extraction, and Purification:

-

Follow the same steps as for UPLC-MS/MS (Protocol 1, steps 1 and 2).

2. Derivatization:

-

After evaporating the purified extract to dryness, add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and hydroxyl groups to their methyl ester and trimethylsilyl ether derivatives, respectively.

-

The reaction is typically carried out at a specific temperature for a defined period (e.g., 60°C for 30 minutes).

3. GC-MS Analysis:

-

Gas Chromatograph:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Carrier Gas: Helium.

- Injection Mode: Splitless.

- Temperature Program: A temperature gradient is used to separate the derivatized compounds.

-

Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI).

- Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring specific fragment ions of the derivatized 12-hydroxyjasmonic acid.

4. Data Analysis:

-

Similar to the UPLC-MS/MS method, a standard curve is generated using derivatized standards of known concentrations for quantification.

Signaling Pathways

This compound and its derivatives are involved in complex signaling networks that can be both dependent on and independent of the canonical jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1).

COI1-JAZ Dependent Pathway: Inactivation of Jasmonate Signaling

In the canonical jasmonate signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of the JAZ repressor proteins. This derepresses transcription factors like MYC2, which in turn activate the expression of jasmonate-responsive genes. The hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid is considered a key step in the inactivation of the jasmonate signal. This conversion prevents the formation of the highly active JA-Ile, thereby downregulating the signaling cascade.

COI1-JAZ Independent Signaling Pathway

Emerging evidence suggests that this compound and its derivatives can also elicit biological responses through signaling pathways that are independent of the COI1-JAZ co-receptor complex. A notable example is the induction of nyctinastic leaf closure in Samanea saman by (-)-12-O-β-D-glucopyranosyljasmonic acid (a glucoside of 12-hydroxyjasmonic acid). This response is not mimicked by JA-Ile and occurs independently of the canonical jasmonate signaling components. This suggests the existence of a distinct receptor and downstream signaling cascade for this hydroxylated jasmonate derivative.

Conclusion

This compound is a widely distributed, yet often overlooked, derivative of jasmonic acid with significant biological activities. Its role extends beyond being a mere inactivation product of jasmonate signaling, as evidenced by its COI1-independent functions. The quantitative data, though still limited for some species, clearly indicate its dynamic regulation in response to environmental cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this important molecule in their plant systems of interest. Future research into the specific receptors and downstream components of the COI1-independent signaling pathway will undoubtedly uncover novel mechanisms of plant environmental adaptation and may provide new targets for the development of agrochemicals and pharmaceuticals.

References

The Dichotomous Role of (-)-12-Hydroxyjasmonic Acid in Plant Growth and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of jasmonic acid (JA), has long been considered a catabolic product representing the deactivation of the potent phytohormone JA. However, emerging research reveals that this molecule possesses distinct and significant biological activities, deviating from the canonical jasmonate signaling pathway. This technical guide provides an in-depth exploration of the multifaceted role of this compound in plant growth, detailing its involvement in specialized physiological processes, its unique signaling cascade, and its synergistic interactions with other phytohormones. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and professionals in drug development exploring novel bioregulators.

Introduction: Beyond a Simple Metabolite

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense. The most well-characterized jasmonate is jasmonoyl-L-isoleucine (JA-Ile), which binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the activation of downstream gene expression. For many years, this compound was primarily viewed as an inactive byproduct of JA metabolism, a result of a hydroxylation step aimed at attenuating the JA signal[1][2].

However, specific and potent biological activities have been attributed to 12-OH-JA and its glucosylated form, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA). These include the induction of tuber formation in potatoes (Solanum tuberosum) and the regulation of nyctinastic leaf movements in the legume Samanea saman[1][2][3][4][5]. Crucially, these actions are independent of the COI1-JAZ signaling module, indicating a novel perception and signal transduction pathway[1][2][5][6]. Furthermore, evidence suggests a synergistic role for 12-OH-JA with other hormones, such as abscisic acid (ABA), in processes like monocarpic senescence in soybeans[7][8]. This guide will dissect these diverse roles, providing a detailed overview of the current understanding of this compound's function in the intricate network of plant growth regulation.

Biological Roles and Quantitative Effects

The biological activities of this compound are context-dependent, ranging from specific developmental induction to a more general role in senescence. In many standard jasmonate bioassays, it exhibits weak or no activity.

Tuberization in Potato (Solanum tuberosum)

One of the most well-documented roles of 12-OH-JA, also known as tuberonic acid, is its ability to induce tuber formation in potatoes[3][9]. While specific quantitative data for the effects of this compound on tuberization is limited in the reviewed literature, studies using the parent compound, jasmonic acid (JA), provide a strong indication of the potential effects. Low concentrations of JA have been shown to significantly promote tuber development in vitro, while high concentrations can be inhibitory.

Table 1: Effect of Exogenous Jasmonic Acid on Potato Tuber Development in vitro

| Treatment | Tuberization (Number of tubers/stolon) | Tuber Diameter (mm) | Tuber Fresh Weight (mg) | Tuber Dry Weight (mg) |

| Control (0 µM JA) | 1.00 | 5.40 | 100.00 | 10.00 |

| 0.5 µM JA | 1.55 | 7.08 | 144.46 | 10.00 |

| 5 µM JA | 2.68 | 8.19 | 220.31 | 20.73 |

| 50 µM JA | - | 2.24 | 32.58 | 3.14 |

Data adapted from a study on Solanum tuberosum L. cv. Atlantic[9]. The original study should be consulted for statistical details. The inhibitory effect of 50 µM JA on tuber number was not quantified in the same manner.

Regulation of Leaf Movement in Samanea saman

The glucosylated derivative of this compound, (-)-12-O-Glc-JA (also referred to as Leaf-Closing Factor or LCF), is the primary bioactive molecule responsible for inducing nyctinastic (sleep) movements in the leaves of Samanea saman[1][3]. This compound itself displays weak activity in this process[1][3]. This response is highly specific, as other potent jasmonates like JA and JA-Ile are inactive[3]. The mechanism involves the shrinkage of extensor motor cells in the pulvinus, the joint-like structure at the base of the leaf[3].

Synergistic Role in Senescence

Research indicates that this compound can act synergistically with abscisic acid (ABA) to promote monocarpic senescence in soybean plants[7][8]. This suggests a role in the programmed cell death and nutrient reallocation that occurs after flowering and seed set.

Inactivity in Canonical Jasmonate Responses

It is critical to note that this compound is largely inactive in typical JA-mediated responses. These include:

-

Inhibition of root growth[1]

-

Inhibition of seed germination[1]

-

Induction of defense gene expression (e.g., LOX2, OPCL1)[3]

-

Tendril coiling[1]

This lack of activity underscores its specialized functions and distinct signaling pathway.

Signaling Pathway

The signaling pathway for this compound and its glucoside is fundamentally different from the well-established COI1-JAZ pathway of JA-Ile.

A COI1-JAZ Independent Mechanism

The leaf-closing activity of (-)-12-O-Glc-JA in Samanea saman is not dependent on the COI1-JAZ co-receptor complex[1][2][3][5][6]. This was demonstrated by the inability of (-)-12-O-Glc-JA to induce JA-responsive reporter genes in Arabidopsis and the inactivity of potent COI1-JAZ agonists like coronatine in the leaf movement assay[3].

The Role of Reactive Oxygen Species (ROS) and Ion Channels

Recent studies have elucidated key components of this alternative signaling pathway in the motor cells of Samanea saman. The binding of (-)-12-O-Glc-JA to a putative receptor on the plasma membrane of extensor motor cells triggers a signaling cascade that leads to the accumulation of Reactive Oxygen Species (ROS)[4][10][11]. This ROS accumulation is a critical step that subsequently activates outward-rectifying potassium (K+) channels, specifically SPORK2[4][10][11]. The activation of these channels leads to a massive efflux of K+ ions from the motor cells, resulting in water loss, a decrease in turgor pressure, and ultimately, cell shrinkage, which drives the leaf-folding movement[3][4][10][11].

References

- 1. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leaf Senescence and Abscisic Acid in Leaves of Field-grown Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation | Semantic Scholar [semanticscholar.org]

- 5. Signaling mechanisms in abscisic acid-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Role as a Plant Growth Regulator

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of jasmonic acid (JA), occupies a unique position in the landscape of plant hormonal regulation. Initially characterized as an inactive metabolite in the canonical jasmonate signaling pathway, emerging evidence has revealed its specific and potent bioactivities in distinct developmental processes. This technical guide provides a comprehensive overview of 12-OH-JA, detailing its biosynthesis, its dual signaling paradigms, and its specific functions in plant growth and development. We present quantitative data on its bioactivity, detailed experimental protocols for its study, and visual diagrams of its metabolic and signaling pathways to offer a thorough resource for researchers in plant science and related fields.

Introduction to Jasmonates and this compound

Jasmonates (JAs) are a class of lipid-derived phytohormones that are critical regulators of a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress.[1][2][3] The family includes jasmonic acid, its precursors like 12-oxophytodienoic acid (OPDA), and numerous derivatives formed through conjugation or modification.[1][3] Among these derivatives is this compound, also known as tuberonic acid.[4][5] For years, the hydroxylation of JA to 12-OH-JA was considered a primary mechanism for inactivating the jasmonate signal.[4][6] However, specific functions have been identified, most notably in potato tuber formation and nyctinastic (sleep) movements of leaves, that are independent of the canonical JA signaling pathway.[4][6][7] This suggests 12-OH-JA acts not merely as a metabolic byproduct but as a specific signaling molecule in its own right.

Biosynthesis and Metabolism

The synthesis of all jasmonates begins in the chloroplast with the release of α-linolenic acid from plastid membranes.[8][9][10] A series of enzymatic reactions converts α-linolenic acid into 12-oxophytodienoic acid (OPDA).[8][9][11] OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to form jasmonic acid.[8][9]

In the cytoplasm, JA can be further metabolized. The formation of this compound occurs via hydroxylation at the C-12 position of the pentenyl side chain.[12] This compound can be further modified, for example, by glucosylation to form 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA) or by sulfation via a sulfotransferase to produce 12-hydroxyjasmonic acid sulfate (12-HSO₄-JA).[5][8][13]

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.mpg.de [pure.mpg.de]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

The Metabolic Crossroads of (-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Conversion into other Jasmonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of the plant hormone jasmonic acid (JA), stands at a critical juncture in the intricate network of jasmonate metabolism and signaling. Initially identified for its role in tuber induction in potatoes, it is now recognized as a key metabolite in a widespread mechanism for modulating jasmonate responses in a variety of plant species. The metabolic fate of 12-OH-JA is a crucial determinant of the duration and intensity of jasmonate-mediated physiological processes, including defense against herbivores and pathogens, and developmental regulation. This technical guide provides an in-depth exploration of the enzymatic conversions of this compound into other jasmonates, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Metabolic Pathways of this compound

The metabolism of this compound is primarily characterized by conjugation reactions, including glucosylation, sulfation, and amino acid conjugation. These modifications alter the biological activity of 12-OH-JA, often leading to its inactivation and sequestration, thereby fine-tuning the jasmonate signaling cascade.

Formation of this compound

This compound is synthesized from jasmonic acid through the action of hydroxylases. In Arabidopsis thaliana, a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, termed JASMONATE-INDUCED OXYGENASES (JOXs), are responsible for the hydroxylation of JA to 12-OH-JA.

An alternative pathway for 12-OH-JA formation involves the hydrolysis of 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile) by amidohydrolases IAR3 and ILL6. This route highlights a metabolic grid where the active hormone JA-Ile can be hydroxylated and subsequently cleaved to yield 12-OH-JA.[1]

Subsequent Metabolic Conversions

Once formed, this compound can undergo several metabolic transformations:

-

Glucosylation: 12-OH-JA can be glucosylated to form 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA).

-

Sulfation: Sulfotransferases catalyze the addition of a sulfonate group to 12-OH-JA, producing 12-hydroxyjasmonic acid sulfate (12-HSO4-JA). The Arabidopsis thaliana sulfotransferase AtST2a exhibits high specificity for 11- and 12-hydroxyjasmonate.

-

Amino Acid Conjugation: 12-OH-JA can be conjugated to amino acids, most notably isoleucine, to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This reaction is catalyzed by enzymes such as JASMONATE RESISTANT 1 (JAR1) and AtGH3.10.[2][3][4]

The following diagram illustrates the central metabolic pathways involving this compound.

Quantitative Data on Enzyme Kinetics and Metabolite Levels

Precise quantification of enzyme activities and metabolite concentrations is fundamental to understanding the regulation of 12-OH-JA metabolism.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes involved in the metabolism of 12-OH-JA and related jasmonates.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| AtST2a | 12-Hydroxyjasmonic acid | 10 | - | - | - | [5] |

| AtST2a | 11-Hydroxyjasmonic acid | 50 | - | - | - | [5] |

| AtGH3.10 | 12-Hydroxyjasmonic acid | - | - | - | Higher than JAR1 for 12-OH-JA | [2][3][4] |

| JAR1 | 12-Hydroxyjasmonic acid | - | - | - | Lower than AtGH3.10 for 12-OH-JA | [2][3][4] |

Metabolite Levels in Response to Wounding

Wounding is a potent inducer of jasmonate biosynthesis and metabolism. The table below presents a summary of the temporal accumulation of 12-OH-JA and related metabolites in Arabidopsis thaliana leaves following mechanical wounding.

| Time after Wounding | Jasmonic Acid (JA) (pmol/g FW) | 12-Hydroxyjasmonic Acid (12-OH-JA) (pmol/g FW) | Jasmonoyl-Isoleucine (JA-Ile) (pmol/g FW) | Source |

| 0 min (unwounded) | ~250 | ~500 | ~100 | [6][7] |

| 30 s | Significant increase | - | - | [6][7] |

| 2 min | - | - | Significant increase | [6][7] |

| 60 min | ~4500 | ~3000 | ~1800 | [6][7] |

| 300 min | - | Continued accumulation | Peak levels | [8] |

Note: The values are approximate and compiled from multiple sources. Absolute concentrations can vary depending on experimental conditions and plant age.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of 12-OH-JA metabolism.

Protocol 1: Extraction and Quantification of Jasmonates by UPLC-MS/MS

This protocol describes a method for the simultaneous extraction and quantification of 12-OH-JA and other jasmonates from plant tissues.[9][10][11][12][13]

1. Sample Preparation: a. Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of ice-cold extraction solvent (e.g., methanol or 80% acetonitrile) containing deuterated internal standards (e.g., d6-JA, d2-12-OH-JA). c. Incubate at 4°C for 30 minutes with shaking. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the jasmonates with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen.

3. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol). b. Inject an aliquot into a UPLC system coupled to a tandem mass spectrometer (MS/MS). c. Use a C18 reversed-phase column for chromatographic separation. d. Employ a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid or acetic acid to improve ionization. e. Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI). f. Monitor the specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Quantification: a. Generate a standard curve for each analyte using authentic standards. b. Calculate the concentration of each jasmonate in the sample by comparing its peak area to that of the internal standard and the standard curve.

The following diagram outlines the workflow for jasmonate quantification.

Protocol 2: In Vitro Sulfotransferase Assay for 12-Hydroxyjasmonic Acid

This protocol is adapted for measuring the activity of sulfotransferases, such as AtST2a, using 12-OH-JA as a substrate.[5][14][15][16]

1. Reaction Mixture Preparation (50 µL total volume): a. 50 mM Tris-HCl buffer, pH 7.5. b. 0.25 µg of purified recombinant sulfotransferase. c. 10 µM this compound (substrate). d. 0.4 µM [35S]PAPS (3'-phosphoadenosine 5'-phosphosulfate) as the sulfate donor.

2. Assay Procedure: a. Combine all reaction components except [35S]PAPS in a microcentrifuge tube and pre-incubate at 25°C for 5 minutes. b. Initiate the reaction by adding [35S]PAPS. c. Incubate at 25°C for 10 minutes. d. Stop the reaction by adding 100 µL of a stop mixture (e.g., 0.1 M ZnSO4 and 0.1 M Ba(OH)2 to precipitate unused [35S]PAPS). e. Vortex and centrifuge at maximum speed for 10 minutes.

3. Measurement of Activity: a. Take an aliquot of the supernatant containing the [35S]-labeled sulfated 12-OH-JA. b. Quantify the radioactivity using a liquid scintillation counter. c. Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Protocol 3: In Vitro Hydroxylase Assay for Jasmonic Acid

This protocol provides a general framework for assaying the activity of JA hydroxylases, such as JOXs, which convert JA to 12-OH-JA. This protocol is based on methods for other plant cytochrome P450 hydroxylases.[17]

1. Enzyme Source: a. Microsomal fractions isolated from plant tissues or heterologously expressed and purified enzyme.

2. Reaction Mixture Preparation (200 µL total volume): a. 20 mM Sodium phosphate buffer, pH 7.4. b. Approximately 100 µg of microsomal protein or an appropriate amount of purified enzyme. c. 1 mM NADPH. d. A NADPH regenerating system (e.g., 6.7 mM Glucose-6-phosphate and 0.4 units of Glucose-6-phosphate dehydrogenase). e. 100 µM Jasmonic acid (substrate).

3. Assay Procedure: a. Combine all components except NADPH in a tube and pre-incubate at 27°C for 5 minutes. b. Start the reaction by adding NADPH. c. Incubate at 27°C for 15-30 minutes. d. Stop the reaction by adding 100 µL of acetonitrile containing 0.2% acetic acid.

4. Product Analysis: a. Analyze the reaction mixture for the formation of 12-OH-JA using UPLC-MS/MS as described in Protocol 1. b. Quantify the amount of 12-OH-JA produced to determine the enzyme activity.

Signaling Implications of 12-OH-JA Metabolism

The metabolic conversion of this compound has profound implications for the regulation of jasmonate signaling. The conversion of the highly active JA-Ile to the less active or inactive 12-OH-JA-Ile, and the subsequent potential hydrolysis to 12-OH-JA, represents a key catabolic pathway to attenuate jasmonate-mediated responses. Conversely, the formation of 12-O-Glc-JA can serve as a readily available pool of inactive jasmonate that can be rapidly converted back to an active form when needed. The following diagram illustrates the logical relationship between 12-OH-JA metabolism and the modulation of jasmonate signaling.

Conclusion

The metabolism of this compound is a highly regulated process that plays a pivotal role in controlling the homeostasis of jasmonate signaling. The conversion of 12-OH-JA to its glucosylated, sulfated, and amino acid-conjugated derivatives provides multiple layers of regulation, from reversible inactivation and storage to likely irreversible catabolism. For researchers in plant science and drug development, a thorough understanding of these metabolic pathways, the enzymes involved, and the ability to accurately quantify these metabolites are crucial for dissecting the complexities of plant defense and development, and for identifying potential targets for modulating these processes. The protocols and data presented in this guide offer a solid foundation for further investigation into this fascinating area of plant biochemistry.

References

- 1. The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. AtGH3.10 and JAR1 Produce 12-Hydroxyjasmonoyl-l-isoleucine from 12-Hydroxyjasmonic Acid in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Velocity estimates for signal propagation leading to systemic jasmonic acid accumulation in wounded Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 12. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methyl Jasmonate Induces Lauric Acid ω-Hydroxylase Activity and Accumulation of CYP94A1 Transcripts but Does Not Affect Epoxide Hydrolase Activities in Vicia sativa Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of (-)-12-Hydroxyjasmonic Acid and Tuberonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid, also known as tuberonic acid, is a hydroxylated derivative of the plant hormone jasmonic acid. Initially identified as a potent inducer of potato tuber formation, its biological significance extends to other physiological processes, including nyctinastic leaf movements. This technical guide provides an in-depth exploration of the relationship between this compound and its glucoside, tuberonic acid glucoside, focusing on their biosynthesis, metabolism, and distinct signaling pathways. Quantitative data on their biological activities are summarized, and detailed experimental protocols for their analysis are provided. This document aims to serve as a comprehensive resource for researchers in plant biology, agricultural science, and drug discovery seeking to understand and manipulate this unique signaling molecule.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that play critical roles in plant growth, development, and defense. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most extensively studied jasmonates, a diverse array of metabolites with distinct biological activities exist. Among these, this compound, synonymously known as tuberonic acid, has emerged as a fascinating molecule with specialized functions.[1][2]

First isolated from potato (Solanum tuberosum) leaves, tuberonic acid and its glucosylated form, tuberonic acid glucoside, were identified as endogenous substances capable of inducing tuber formation.[1][2][3][4] Subsequent research has revealed its involvement in other physiological responses, such as the leaf-closing movement of Samanea saman, highlighting its role as a specific signaling molecule.[2][5][6]

A key feature of tuberonic acid signaling is its independence from the canonical jasmonic acid receptor, CORONATINE INSENSITIVE 1 (COI1), and the associated JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3][5][6] This indicates the existence of a parallel, distinct signaling pathway for this hydroxylated jasmonate, opening new avenues for research and potential applications in agriculture and medicine. This guide synthesizes the current understanding of the biochemistry and signaling of this compound and tuberonic acid.

Biosynthesis and Metabolism

Tuberonic acid is a metabolic product of jasmonic acid, formed through a hydroxylation reaction. This conversion is part of the broader jasmonate metabolic pathway, which is intricately regulated to control the levels of various signaling molecules.

Biosynthetic Pathway

The biosynthesis of jasmonic acid originates from α-linolenic acid in the chloroplast and peroxisome.[7][8][9] Jasmonic acid is then hydroxylated at the C-12 position to yield this compound (tuberonic acid). While the specific enzyme responsible for the 12-hydroxylation of free jasmonic acid has not been fully characterized, a related enzyme, CYP94B3, a cytochrome P450 monooxygenase, has been identified to catalyze the 12-hydroxylation of JA-Ile to form 12-hydroxy-JA-Ile.[1][3][5] It is plausible that a similar cytochrome P450 enzyme is responsible for the formation of tuberonic acid from jasmonic acid.

Tuberonic acid can be further metabolized, primarily through glucosylation and sulfonation.[1][10][11] A glucosyltransferase can attach a glucose moiety to the hydroxyl group of tuberonic acid, forming tuberonic acid glucoside.[10][11] This glucosylated form is often considered a storage or transport form of the hormone. Conversely, a β-glucosidase has been identified in rice that can hydrolyze tuberonic acid glucoside back to its active aglycone, tuberonic acid.[11] Additionally, sulfotransferases can catalyze the sulfonation of tuberonic acid.[1]

Figure 1: Biosynthesis and metabolism of this compound.

Biological Activity and Quantitative Data

The primary biological activities attributed to this compound and its glucoside are the induction of tuberization in potato and the regulation of leaf movement in certain plants. The following tables summarize the quantitative data related to these activities.

Table 1: Biological Activity of Jasmonates on Potato Tuber Induction

| Compound | Concentration | Plant Material | Observed Effect | Reference |

| Jasmonic Acid | 0.5 µM | Potato stolons in vitro | Strong promotion of tuberization | [10] |

| Jasmonic Acid | 5.0 µM | Potato stolons in vitro | Saturation of tuberization induction | [10] |

| Jasmonic Acid | 2.5 - 5.0 µM | Potato single-node cuttings in vitro | Inhibited tuber induction in the presence of 22.0 µM BA | [1] |

| Methyl Jasmonate | Not specified | Potato | Similar tuber-inducing activity to JA and 12-O-Glc-JA | [2][3] |

| This compound | Not specified | Potato | Tuber-inducing properties | [1] |

| Tuberonic Acid Glucoside | Not specified | Potato | Tuber-inducing stimulus | [3] |

Table 2: Enzymatic Activity Data

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Reference |

| Hydroxyjasmonate Sulfotransferase (AtST2a) | 12-Hydroxyjasmonate | 10 | Not specified | Arabidopsis thaliana | [7] |

| Hydroxyjasmonate Sulfotransferase (AtST2a) | 11-Hydroxyjasmonate | 50 | Not specified | Arabidopsis thaliana | [7] |

| β-glucosidase (OsTAGG1) | Tuberonic Acid Glucoside | 31.7 | 0.25 µkatal/mg protein | Oryza sativa | [12] |

Signaling Pathway

A significant finding in the study of this compound is that its signaling pathway operates independently of the well-characterized COI1-JAZ co-receptor complex, which is central to the perception of JA-Ile.[2][3][5][6] This suggests the existence of a novel perception and signal transduction mechanism for this hydroxylated jasmonate.

While the complete signaling cascade for tuberonic acid remains to be fully elucidated, it is known to trigger specific downstream responses. In Samanea saman, for instance, this compound glucoside induces leaf-closing movement through the regulation of ion fluxes in motor cells, a process that is not initiated by JA or JA-Ile.[11][13]

The identity of the receptor for this compound and the subsequent downstream signaling components are currently areas of active investigation. The discovery of these components will be crucial for a complete understanding of how this specific jasmonate derivative elicits its unique biological effects.

Figure 2: Comparison of canonical JA signaling and the proposed tuberonic acid signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and tuberonic acid.

Extraction and Quantification of Tuberonic Acid from Plant Tissues

This protocol is adapted for the extraction and quantification of jasmonates, including tuberonic acid, using UPLC-MS/MS.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% acetonitrile, 1% acetic acid

-

Internal standards (e.g., deuterated jasmonic acid)

-

Solid Phase Extraction (SPE) C18 cartridges

-

UPLC-MS/MS system

Procedure:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent containing internal standards.

-

Vortex vigorously and incubate at 4°C for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the jasmonates with 1 mL of 80% methanol.

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

-

Analyze the sample using a UPLC-MS/MS system with a C18 column, employing a gradient elution program and multiple reaction monitoring (MRM) for quantification of tuberonic acid and other jasmonates.

Figure 3: Workflow for the extraction and quantification of tuberonic acid.

In Vitro Potato Tuberization Bioassay (Single-Node Cuttings)

This bioassay is used to assess the tuber-inducing activity of various compounds.

Materials:

-

Sterile in vitro potato plantlets

-

Murashige and Skoog (MS) medium with vitamins

-

Sucrose (6-8%)

-

Agar (0.8%)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)

-

Sterile culture vessels (e.g., test tubes or petri dishes)

-

Growth chamber with controlled temperature and photoperiod

Procedure:

-

Prepare MS medium supplemented with sucrose and agar. Autoclave to sterilize.

-

After the medium has cooled to approximately 50°C, add filter-sterilized test compounds at the desired concentrations. Pour the medium into sterile culture vessels.

-

Excise single-node cuttings (approximately 1 cm long with one axillary bud and leaf) from 4-week-old sterile in vitro potato plantlets.

-

Place one cutting per vessel onto the solidified medium, ensuring the node is in contact with the medium.

-

Incubate the cultures in a growth chamber under tuber-inducing conditions (e.g., 18-20°C, short-day photoperiod of 8 hours light/16 hours dark, or complete darkness).

-

Observe the cultures regularly for the development of microtubers from the axillary buds.

-

After a set period (e.g., 4-6 weeks), record the number of microtubers, their fresh weight, and diameter.

Samanea saman Leaf-Closing Bioassay

This bioassay is used to test the activity of compounds on nyctinastic leaf movements.

Materials:

-

Samanea saman seedlings

-

Small vials or tubes

-

Test compounds dissolved in a buffer solution

-

Digital camera for time-lapse imaging

Procedure:

-

Grow Samanea saman seedlings under a controlled light/dark cycle (e.g., 16 hours light/8 hours dark) to entrain their circadian rhythm.

-

Excise individual pinnae (leaflets) from the plants.

-

Place the petiolule of each pinna in a small vial containing the buffer solution with the test compound at the desired concentration. A control group with buffer only should be included.

-

Place the vials under constant light and temperature conditions.

-

Monitor the angle of the pinnules over time. This can be done visually or by using a time-lapse camera to capture images at regular intervals (e.g., every 5-10 minutes).

-

Quantify the leaf-closing response by measuring the angle between the two opposing pinnules at different time points. A smaller angle indicates a greater degree of closure.

Conclusion and Future Perspectives

This compound, or tuberonic acid, represents a fascinating branch of the jasmonate signaling network. Its distinct biological activities and its COI1-independent signaling pathway underscore the complexity and specificity of plant hormone action. While significant progress has been made in understanding its biosynthesis and physiological roles, key questions remain. The identification of the tuberonic acid receptor and the elucidation of its downstream signaling cascade are paramount for a complete understanding of its mode of action. Further research into the enzymes responsible for its biosynthesis and metabolism will provide a more detailed picture of its regulation. A deeper knowledge of the tuberonic acid pathway could have significant implications for agriculture, potentially leading to new strategies for manipulating tuber development in crop plants. Furthermore, as our understanding of the intricate roles of jasmonates in plant defense and development expands, the unique signaling pathway of tuberonic acid may offer novel targets for the development of plant growth regulators and disease resistance enhancers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Arabidopsis CYP94B3 encodes jasmonyl-L-isoleucine 12-hydroxylase, a key enzyme in the oxidative catabolism of jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]